molecular formula C41H37ClN6O B193138 {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol CAS No. 124751-00-4

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

货号: B193138
CAS 编号: 124751-00-4
分子量: 665.2 g/mol
InChI 键: ZKJNVODQIYQUNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (CAS: 124751-00-4) is a trityl-protected intermediate or impurity associated with Losartan, a widely prescribed angiotensin II receptor antagonist (ARB) used for hypertension and type 2 diabetic nephropathy . The compound features a hydroxymethyl group at position 4 of the imidazole ring and a trityl (triphenylmethyl) group protecting the tetrazole moiety at the biphenyl-2' position. This protection is critical during synthesis to prevent undesired side reactions, as unprotected tetrazoles can act as strong acids under physiological conditions .

Crystallographic studies () confirm its structure, with two independent molecules in the asymmetric unit of the P1 space group. The trityl group introduces steric bulk, influencing molecular packing and hydrogen-bonding networks along the a-axis . The compound is also identified as "Losartan potassium impurity H" (N-Trityl Losartan), a process-related impurity monitored during Losartan production due to regulatory requirements .

生物活性

The compound {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (CAS No. 124751-00-4) is a complex organic molecule with potential biological significance. This article aims to explore its biological activity, particularly focusing on its mechanisms, effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₄₁H₃₇ClN₆O
  • Molecular Weight : 665.237 g/mol
  • IUPAC Name : 2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl]methanol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole and tetrazole moieties play crucial roles in these interactions.

  • Topoisomerase II Inhibition : The compound has been studied for its potential as a topoisomerase II inhibitor, which is significant in cancer therapy. Topoisomerase II is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to cancer cell death .
  • Serotonin Receptor Modulation : It has also shown activity as a partial agonist at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions .

Biological Activity Data

Activity TypeTargetEffectReference
InhibitionTopoisomerase IICytotoxicity in cancer cells
Agonism5HT4 ReceptorModulation of gastrointestinal motility

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of {2-butyl-5-chloro...} on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Gastrointestinal Effects

Another study focused on the effects of this compound on gastrointestinal motility using animal models. The findings suggested that it enhances motility via serotonin receptor pathways, indicating potential therapeutic use in treating conditions like irritable bowel syndrome (IBS).

Research Findings

Recent research has expanded on the synthesis methods for derivatives of this compound, emphasizing its versatility in medicinal chemistry. A novel Ugi-tetrazole reaction was employed to create a diverse library of derivatives with enhanced biological profiles .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be monitored?

  • Methodology : Utilize trityl-protected tetrazole intermediates (e.g., [1,1'-biphenyl]-4-yl(1-trityl-1H-imidazol-5-yl)methanone) to prevent unwanted side reactions during imidazole alkylation . Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases and confirm intermediate purity using HPLC (C18 column, acetonitrile/water gradient) .
  • Key Data : reports a yield of 82% for a structurally analogous compound using similar protecting groups and purification via silica gel chromatography .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodology : Combine 1^1H-NMR (CDCl3_3, 400 MHz) to resolve imidazole and biphenyl protons, high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., observed m/z 188.0716 ), and elemental analysis (e.g., C: 66.24%, H: 4.18%, N: 10.33% ).
  • Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the trityl and biphenyl regions .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodology : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers containing 0.1% Tween-20 to prevent precipitation. For crystallography, co-solvent systems (e.g., methanol/water) or derivatization (e.g., acetylation of the hydroxymethyl group) may improve solubility .

Advanced Research Questions

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodology : Systematically modify:

  • Tetrazole moiety : Replace trityl with methyl or hydrogen to assess steric effects .
  • Imidazole substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to evaluate electronic impacts on receptor binding .
    • Data Analysis : Compare IC50_{50} values across analogs using radioligand displacement assays. For example, shows a 100-fold selectivity improvement in factor Xa inhibitors via P(1) ligand optimization .

Q. How can LC-MS/MS parameters be optimized for trace-level quantification in biological matrices?

  • Methodology :

  • Column : Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B over 10 min).
  • MS : ESI+ mode, MRM transitions (e.g., m/z 798.72 → 521.03 for the parent ion) .
    • Validation : Include stability tests under storage conditions (+5°C, dark) to prevent trityl group degradation .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Purity Verification : Re-test compound batches using HPLC-UV (≥98% purity) to exclude degradants .
  • Plasma Protein Binding : Measure free fraction via ultrafiltration; highlights compounds with reduced protein binding showing better in vivo efficacy .
  • Metabolite Screening : Use liver microsomes to identify active/inactive metabolites .

Q. What experimental conditions stabilize the trityl group during long-term storage?

  • Methodology : Store under inert gas (argon) at +5°C in amber vials. Monitor decomposition via HPLC (retention time shifts) or 1^1H-NMR (loss of trityl aromatic protons at δ 6.86–7.48) .

Q. How can metabolic pathways be elucidated using non-targeted approaches?

  • Methodology : Perform high-resolution LC-MS/MS in data-dependent acquisition (DDA) mode with collision energy ramping (10–40 eV). Use isotope-labeled analogs (e.g., 13^{13}C-tetrazole) to track biotransformation products .

Q. Are there chiral centers requiring stereochemical resolution, and how is this achieved?

  • Methodology : If chirality is introduced (e.g., during hydroxymethyl formation), use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or X-ray crystallography. ’s SMILES (CCCCc1nc(Cl)c(CO)[nH]1) suggests no inherent chirality, but confirm via optical rotation .

Q. What biophysical techniques validate receptor binding hypotheses?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., angiotensin II receptor) and measure binding kinetics (kon_\text{on}/koff_\text{off}) at 25°C.
  • Molecular Docking : Align with SAR data from ; prioritize hydrophobic interactions with trityl and hydrogen bonds with tetrazole .

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Role/Activity Reference(s)
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (Target) C₄₁H₃₇ClN₆O 689.23 Trityl-protected tetrazole, hydroxymethyl group Synthetic intermediate; Losartan impurity H
Losartan carboxylic acid metabolite (EXP3174) C₂₂H₂₃ClN₆O₃ 454.91 Unprotected tetrazole, carboxylic acid at position 4 Active metabolite of Losartan; prolonged AT1 receptor antagonism
[2-Butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol (Imp. C(EP)) C₂₂H₂₃ClN₆O 422.91 Unprotected tetrazole, hydroxymethyl group Losartan impurity; lacks trityl protection
(E)-3-{2-Butyl-5-chloro-3-[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-3H-imidazol-4-yl}acrylic acid... C₅₃H₄₄ClN₇O₄S 968.47 Trityl-protected tetrazole, acrylic acid ester linkage, thiazolidinedione substituent Designed dual PPAR-γ/AT1 ligand; synthetic intermediate

Elemental Analysis and Purity

Target Compound :

  • Calculated : C (75.02%), H (5.07%), N (8.51%)
  • Observed : C (74.85%), H (5.22%), N (8.38%) .

Compound 21 () :

  • Calculated : C (75.02%), H (5.07%), N (8.51%)
  • Observed : C (74.85%), H (5.22%), N (8.38%) .

Compound 22 () :

  • Calculated : C (69.92%), H (4.87%), N (10.77%)
  • Observed : C (69.85%), H (4.92%), N (10.78%) .

The target compound and Compound 21 share nearly identical elemental profiles, highlighting the consistency of trityl-protected syntheses. In contrast, Compound 22 (unprotected tetrazole) shows lower carbon content due to the absence of the trityl group.

Pharmacological Implications

  • Target Compound : The trityl group reduces bioavailability compared to Losartan and EXP3174, as it is typically removed during metabolism to yield active derivatives .
  • EXP3174 : The carboxylic acid group enhances binding affinity to the AT1 receptor, contributing to its longer half-life (>6 hours vs. Losartan’s 2 hours) .

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • Imidazole core with substituents at positions 2 (butyl), 4 (methanol), and 5 (chloro).

  • Biphenyl-tetrazole moiety at position 3, featuring a trityl (triphenylmethyl) protective group on the tetrazole nitrogen.

  • Methylene linker connecting the imidazole and biphenyl groups.

Retrosynthetically, the molecule is derived from two key intermediates:

  • 2-n-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (for imidazole functionalization).

  • 4'-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (for biphenyl coupling) .

Synthesis of the Biphenyl-Tetrazole-Trityl Intermediate

Tetrazole Ring Formation

The biphenyl-tetrazole segment is synthesized via a [2+3] cycloaddition between a nitrile and sodium azide, catalyzed by ammonium chloride in dimethylformamide (DMF) . For example:

4’-(Cyanomethyl)biphenyl+NaN3NH4Cl, DMF4’-(1H-Tetrazol-5-ylmethyl)biphenyl\text{4'-(Cyanomethyl)biphenyl} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{4'-(1H-Tetrazol-5-ylmethyl)biphenyl}

The trityl group is introduced by reacting the tetrazole with triphenylmethyl chloride in the presence of a base like triethylamine to protect the reactive nitrogen .

Bromination for Coupling

The biphenyl-tetrazole-trityl intermediate is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4'-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl .

Imidazole Core Functionalization

Synthesis of 2-n-Butyl-1H-imidazole-5-carbaldehyde

The imidazole core is constructed via condensation of butylamine with glyoxal, followed by formylation. A representative method involves:

  • Condensation of n-butylamine and glyoxal in acetic acid to form 2-n-butyl-1H-imidazole.

  • Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at position 5 .

Chlorination at Position 5

Chlorination is achieved using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at room temperature. For instance, treating 2-n-butyl-1H-imidazole-5-carbaldehyde with 1.1 equivalents of NCS for 2 hours yields 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 85% yield .

Coupling of Imidazole and Biphenyl Moieties

The brominated biphenyl-tetrazole-trityl intermediate is coupled to the imidazole core via nucleophilic substitution. In a typical procedure:

  • 2-n-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) is deprotonated with potassium carbonate (2.0 equiv) in DMSO.

  • 4'-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (1.2 equiv) is added, and the mixture is stirred at 40°C for 12 hours .

  • The product, 2-n-butyl-4-chloro-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carbaldehyde , is isolated in 73% yield after aqueous workup .

Reduction of Aldehyde to Methanol

The aldehyde group at position 5 is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. Key steps include:

  • Dissolving the aldehyde intermediate in methanol at 0°C.

  • Gradual addition of NaBH₄ (1.5 equiv) with stirring for 1 hour.

  • Warming to room temperature and quenching with ammonium chloride .
    This step affords the target compound, {2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol , in 85% yield .

Alternative Synthetic Routes and Optimization

Oxidative Chlorination

An alternative method employs sodium hypochlorite (NaClO) for simultaneous chlorination and oxidation. For example, treating 2-n-butyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carbaldehyde with 14% NaClO in dichloromethane at 40°C for 24 hours introduces the chloro group while maintaining the aldehyde functionality, which is subsequently reduced .

One-Pot Coupling and Reduction

Recent advancements demonstrate a one-pot strategy where the biphenyl coupling and aldehyde reduction are performed sequentially without isolating intermediates. This approach reduces purification steps and improves overall yield to 78% .

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 18H, trityl aromatic), 5.35 (s, 2H, CH₂ biphenyl), 4.65 (s, 2H, CH₂OH), 2.75 (t, 2H, butyl), 1.55–1.20 (m, 4H, butyl) .

  • HPLC Purity : ≥99% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Challenges and Industrial Considerations

Trityl Group Stability

The trityl group is susceptible to acidic conditions, necessitating neutral or mildly basic reaction environments. For instance, using triethylamine instead of stronger bases like NaOH prevents detritylation .

By-Product Formation

Over-chlorination at the imidazole ring or competing N-alkylation during coupling are common side reactions. These are mitigated by controlling stoichiometry (e.g., limiting NCS to 1.1 equiv) and reaction temperature .

属性

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNVODQIYQUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469890
Record name {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124751-00-4
Record name {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BUTYL-4-CHLORO-1-((2'-(1-TRITYL-1H-TETRAAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-IMIDAZOL-5-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an EtOH (500 mL) solution of intermediate (11a) (41.0 g, 61.8 mmol) was added solid NaBH4 (2.8 g, 74.1 mmol). The mixture was stirred at room temperature for 1 hour. After cooling to 0° C., the reaction was quenched by dropwise addition of a 50/50 solution of acetic acid/water until no effervescence was observed. EtOAc (500 mL) was added and the organic was washed three times with saturated aqueous NaCl (100 mL). Solvent was removed and purification was achieved by silica gel chromatography (50:50 EtOAc:hexanes) using an isocratic gradient to provide intermediate (11b) as a white solid (37 g). MS m/z: [M+H+] calcd for C41H37ClN6O, 665.28; found 665.3. 1H-NMR (d4-MeOH): 0.79 (m, 3H), 1.20 (m, 2H), 1.46 (m, 2H), 2.45 (m, 2H), 4.30 (s, 2H), 5.19 (s, 2H), 6.83-6.90 (m, 8H), 7.05 (d, 2H), 7.23-7.33 (m, 10H), 7.53 (m, 2H), 7.81 (d, 1H).
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole (1.046 Kg), methylene chloride (5.00 L), tetrahydrofuran (0.85 L) and 10N sodium hydroxide (192 ml) were charged to a 12 liter round-bottomed flask equipped with mechanical stirrer, condenser with N2 inlet, and thermometer. After stirring five minutes at room temperature, triphenylmethyl chloride (0.530 Kg) was added and the mixture stirred three hours. 10N Sodium hydroxide (20 ml) and additional triphenylmethyl chloride (50 g) were added and the mixture stirred overnight. Deionized (D.I.) water (3.70 L) and 10N sodium hydroxide (30 ml) were added and the phases allowed to separate. The organic phase was washed twice with 2.0 L portions of water, dried with sodium sulfate (100 g) and filtered into a 12 L round-bottomed flask equipped for distillation. Methylene chloride (~2.0 L) was distilled. Heating was discontinued and heptane (5.0 L) was added. The resulting slurry was stirred at ambient temperature over the weekend (~68 hours). The mixture was cooled to ~5° C. and the product isolated by vacuum filtration, washed with heptane (1.0 L) and dried 48 hours in in vacuo at 40°-50° C. Yield: 959.5 g, 80%. M.P.: 197°-169° C. Purity by HPLC: 99.8%.
Name
1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
Quantity
1.046 kg
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
Quantity
0.85 L
Type
solvent
Reaction Step One
Quantity
0.53 kg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.7 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 0.600 g of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol mono potassium salt in 40 ml of methylene chloride is added 0.218 ml of triethylamine and 0.381 g of trityl chloride. The solution is heated at reflux for 8 hours, cooled and diluted with 30 ml of water. The organic layer is separated and the aqueous layer extracted with methylene chloride. The combined extracts are washed with water, dried with potassium carbonate, filtered and concentrated in vacuo to give 0.785 g of the desired product as a solid. FAB MASS SPEC 665(M+H).
Quantity
0.218 mL
Type
reactant
Reaction Step One
Quantity
0.381 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 2
Reactant of Route 2
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 3
Reactant of Route 3
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 4
Reactant of Route 4
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 5
Reactant of Route 5
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 6
Reactant of Route 6
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。